N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzamide
Overview
Description
N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water and organic solvents. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions for research have been investigated.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Processes: N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzamide derivatives have been synthesized through various chemical processes. For instance, Wineholt et al. (1970) describe the synthesis of related compounds with potential anti-emetic properties, utilizing steps that yield the material from carbon dioxide (Wineholt et al., 1970).
Structural Analysis
- Crystal Structure and Properties: The structural properties of derivatives of this compound have been studied. Heine et al. (1994) investigated the crystal packing and structural characteristics of related compounds, highlighting the pyramidal character of the amino N atom in such molecules (Heine et al., 1994).
Potential Therapeutic Applications
- Memory Enhancement: A notable application is in the realm of memory enhancement. Piplani et al. (2018) synthesized N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives that showed potential as memory enhancers. They exhibited acetylcholinesterase-inhibiting activity, indicating their utility in improving cognitive functions (Piplani et al., 2018).
Chemical Transformation and Utility
- Formation of Selenoxanthones: Brennan et al. (2003) explored the reaction of related compounds to form selenoxanthones, demonstrating the versatility of these compounds in chemical transformations (Brennan et al., 2003).
- Utility in Organic Synthesis: Hanessian and Moralioglu (1972) discussed the use of N,N-Dimethylbenzamide derivatives in organic synthesis, particularly in the formation of acetals, showcasing their role in synthetic chemistry (Hanessian & Moralioglu, 1972).
properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-20(2)14-8-6-13(7-9-14)19-18(21)12-10-15(22-3)17(24-5)16(11-12)23-4/h6-11H,1-5H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFGUWZHRCOPMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209443 | |
Record name | Benzanilide, 4'-dimethylamino-3,4,5-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60634-68-6 | |
Record name | 4'-Dimethylamino-3,4,5-trimethoxy benzanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060634686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methonalide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzanilide, 4'-dimethylamino-3,4,5-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-DIMETHYLAMINO-3,4,5-TRIMETHOXY BENZANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQW86KK01O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.